molecular formula C28H26O16S B12289038 Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate

Cat. No.: B12289038
M. Wt: 650.6 g/mol
InChI Key: YLYDFNVTVUNKCE-UHFFFAOYSA-N
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Description

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate is a complex biochemical compound. It is a derivative of daidzein, an isoflavone found in soybeans and other legumes. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves multiple steps. The starting material, daidzein, undergoes acetylation to introduce acetyl groups at specific positions. This is followed by glucuronidation, where a glucuronic acid moiety is attached. Finally, the compound is methylated and sulfated to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated forms .

Scientific Research Applications

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in relation to its parent compound, daidzein.

    Industry: Utilized in the development of biochemical assays and analytical techniques

Mechanism of Action

The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves its interaction with various molecular targets. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its acetyl, glucuronic acid, and sulfate groups differentiate it from other isoflavones, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C28H26O16S

Molecular Weight

650.6 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)

InChI Key

YLYDFNVTVUNKCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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